molecular formula C8H10O2 B3147124 4,6-dimethylbenzene-1,3-diol CAS No. 615-89-4

4,6-dimethylbenzene-1,3-diol

Cat. No.: B3147124
CAS No.: 615-89-4
M. Wt: 138.16 g/mol
InChI Key: IYDQSPIOJHDHHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of resorcinol. In this method, resorcinol undergoes methylation using methyl iodide (CH3I) in the presence of a strong base like potassium carbonate (K2CO3) to introduce the methyl groups at the 4 and 6 positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dimethylbenzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

    Resorcinol (Benzene-1,3-diol): Lacks the methyl groups at the 4 and 6 positions.

    4-Methylresorcinol (4-Methylbenzene-1,3-diol): Has a single methyl group at the 4 position.

    2,4-Dimethylresorcinol (2,4-Dimethylbenzene-1,3-diol): Methyl groups are at the 2 and 4 positions.

Uniqueness: 4,6-Dimethylbenzene-1,3-diol is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDQSPIOJHDHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870698
Record name 4,6-Dimethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-89-4
Record name 4,6-Dimethylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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